molecular formula C9H14O2 B2520711 1-Cyclobutylcyclobutane-1-carboxylic acid CAS No. 1603551-47-8

1-Cyclobutylcyclobutane-1-carboxylic acid

Cat. No. B2520711
CAS RN: 1603551-47-8
M. Wt: 154.209
InChI Key: CELRFWNPNKRGLY-UHFFFAOYSA-N
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Description

1-Cyclobutylcyclobutane-1-carboxylic acid is a compound that features a cyclobutane ring, a fundamental structure in organic chemistry known for its unique chemical properties due to ring strain. While the provided papers do not directly discuss 1-Cyclobutylcyclobutane-1-carboxylic acid, they do provide insights into the synthesis, structure, and reactivity of related cyclobutane-containing compounds, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of cyclobutane derivatives is a topic of interest in several studies. For instance, a solid-state photochemical [2 + 2] cycloaddition reaction has been used to stereoselectively synthesize cyclobutane derivatives with pyridyl and carboxylic acid functionalities . Similarly, enantiodivergent synthetic sequences have been employed to prepare derivatives of 2-aminocyclobutane-1-carboxylic acid, with the stereoselective synthesis of the free amino acid being fully characterized . These methods, along with photochemical routes to synthesize hydroxy derivatives of 2-aminocyclobutane-1-carboxylic acid , and the unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid , demonstrate the versatility of synthetic approaches to cyclobutane derivatives.

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives is characterized by the presence of strong intramolecular hydrogen bonds, as evidenced by NMR structural studies and DFT theoretical calculations . These bonds confer high rigidity to the molecules both in solution and in the gas phase. The cyclobutane ring acts as a structure-promoting unit, influencing the overall conformation and stability of the compounds.

Chemical Reactions Analysis

Cyclobutane derivatives participate in various chemical reactions. The addition of hydrazoic acid or benzylamine to certain cyclobutane precursors has been shown to introduce nitrogen nucleophiles at specific positions, leading to the synthesis of α-amino cyclobutane carboxylic acids . Additionally, cyclobut-1-ene-1,2-dicarboxylic acid has been reported to exhibit exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene, yielding predominantly the endo-stereoisomer .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure. The rigidity imparted by the cyclobutane ring affects the solubility, boiling point, and melting point of these compounds. The presence of functional groups such as carboxylic acids and amines further modulates these properties, as well as the compounds' reactivity towards other chemical species .

Scientific Research Applications

Synthesis and Chemical Properties 1-Cyclobutylcyclobutane-1-carboxylic acid, a compound with potential applications in synthetic chemistry, is part of broader research efforts exploring cyclobutane derivatives. These efforts include the synthesis of various cyclobutane-containing amino acids and their incorporation into peptides. For instance, studies have demonstrated the synthesis of enantiopure cyclobutane amino acids and amino alcohols, which are valuable for creating oligopeptides and carbocyclic nucleosides, suggesting a potential role for 1-Cyclobutylcyclobutane-1-carboxylic acid in similar synthetic pathways (Balo, Fernández, López, & Caamaño, 2005).

Applications in Tumor Imaging A closely related compound, 1-aminocyclobutane-1-carboxylic acid, has been explored as a potential tumor-seeking agent in nuclear medicine. This research suggests that derivatives of cyclobutane carboxylic acids, including potentially 1-Cyclobutylcyclobutane-1-carboxylic acid, could be valuable in designing novel imaging agents for cancer diagnosis. The ability of such compounds to be preferentially incorporated by tumor cells, alongside rapid clearance from blood, highlights their potential utility in positron emission tomography (PET) imaging (Washburn, Sun, Byrd, Hayes, & Butler, 1979).

Material Science and Polymer Chemistry The cyclobutane ring is a versatile structural unit in material science, particularly in the development of polymers through ring-opening metathesis polymerization (ROMP). Research into 1-substituted cyclobutene derivatives, which share structural similarities with 1-Cyclobutylcyclobutane-1-carboxylic acid, has uncovered their potential as substrates for ROMP, leading to polymers with unique properties. This work underscores the relevance of cyclobutane derivatives in synthesizing new materials with applications ranging from industrial manufacturing to biotechnology (Song, Lee, Parker, & Sampson, 2010).

properties

IUPAC Name

1-cyclobutylcyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-8(11)9(5-2-6-9)7-3-1-4-7/h7H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELRFWNPNKRGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2(CCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclobutylcyclobutane-1-carboxylic acid

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